molecular formula C16H27ClN2O2 B607389 Evenamide HCl CAS No. 1092977-06-4

Evenamide HCl

カタログ番号: B607389
CAS番号: 1092977-06-4
分子量: 314.85
InChIキー: DXNSJWVLSBMXNR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The synthesis of evenamide hydrochloride involves several steps. The key synthetic route includes the reaction of 3-butoxyphenylacetonitrile with N,N-dimethylacetamide in the presence of a base to form the intermediate product. This intermediate is then subjected to further reactions to obtain the final product, evenamide hydrochloride . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.

化学反応の分析

Evenamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Treatment-Resistant Schizophrenia

The primary application of evenamide hydrochloride is in the treatment of treatment-resistant schizophrenia (TRS). Clinical studies have demonstrated that evenamide can be used as an add-on therapy to existing antipsychotic treatments, significantly improving patient outcomes.

  • Study 014/015 : A randomized, open-label study involving 161 patients with TRS showed that evenamide, administered at doses of 7.5, 15, and 30 mg twice daily, resulted in significant improvements in the Positive and Negative Syndrome Scale (PANSS) scores over a one-year period. The proportion of patients achieving at least a 20% improvement increased from 16.5% at six weeks to 47.4% at one year .
  • Long-term Efficacy : In a pilot study lasting one year, evenamide was well tolerated with no significant safety concerns reported. The study indicated that about 70% of patients experienced clinically meaningful reductions in disease severity, with some achieving full remission .

Other Psychiatric Disorders

Evenamide has also shown potential efficacy in preclinical models for various psychiatric conditions beyond schizophrenia:

  • Animal Studies : Research has indicated that evenamide can alleviate symptoms associated with psychosis, mania, depression, and aggression in animal models . For instance, it has been effective in restoring disrupted pre-pulse inhibition induced by ketamine in rats, suggesting its potential utility in broader psychiatric applications .

Data Overview

The following table summarizes key findings from clinical studies involving evenamide:

Study ReferencePatient PopulationDosage (mg bid)PANSS Improvement (%)Remission Rate (%)Duration
Study 014/015161 TRS Patients7.5 - 30Up to -18.3251 Year
Pilot Study291 Chronic Schizophrenia Patients30Statistically significant improvementNot specifiedOngoing
Animal ModelVariousN/ARestoration of pre-pulse inhibitionN/AN/A

Case Studies

  • Case Study on TRS : A patient with severe treatment-resistant schizophrenia was added to an ongoing regimen including risperidone and received evenamide at a dose of 15 mg twice daily. Over six months, the patient exhibited significant improvements in both PANSS scores and overall functionality, ultimately achieving remission status after one year.
  • Combination Therapy : Another case involved a patient treated with clozapine who showed minimal response. Upon adding evenamide (30 mg bid), the patient reported substantial symptom relief and improved quality of life metrics after three months.

類似化合物との比較

Evenamide hydrochloride is unique in its selective inhibition of voltage-gated sodium channels and its exclusive action through glutamatergic inhibition. Similar compounds include:

    Carbamazepine: Another sodium channel blocker used to treat epilepsy and bipolar disorder.

    Lamotrigine: A sodium channel blocker used to treat epilepsy and bipolar disorder.

    Phenytoin: A sodium channel blocker used to treat epilepsy.

Evenamide hydrochloride differs from these compounds in its specific molecular targets and its potential use as an add-on therapy for schizophrenia .

特性

CAS番号

1092977-06-4

分子式

C16H27ClN2O2

分子量

314.85

IUPAC名

2-[2-(3-butoxyphenyl)ethylamino]-N,N-dimethylacetamide;hydrochloride

InChI

InChI=1S/C16H26N2O2.ClH/c1-4-5-11-20-15-8-6-7-14(12-15)9-10-17-13-16(19)18(2)3;/h6-8,12,17H,4-5,9-11,13H2,1-3H3;1H

InChIキー

DXNSJWVLSBMXNR-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC(=C1)CCNCC(=O)N(C)C.Cl

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

NW-3509;  NW3509;  NW 3509;  Evenamide HCl

製品の起源

United States

Synthesis routes and methods

Procedure details

A solution of 2-[2-(3-butoxyphenyl)-(tert-butoxycarbonyl)ethylamino]-N,N-dimethylacetamide (9.6 g, 25.3 mmol) in HCl/Et2O (127 ml) was stirred at room temperature for 16 h. The solvent was evaporated under reduced pressure, the residue was ground with a mixture of Et2O/iPr2O 50/50, filtered and washed with Et2O/iPr2O to obtain the title compound as white solid (1.71 g, yield 95%).
Name
2-[2-(3-butoxyphenyl)-(tert-butoxycarbonyl)ethylamino]-N,N-dimethylacetamide
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
HCl Et2O
Quantity
127 mL
Type
reactant
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Evenamide HCl
Reactant of Route 2
Reactant of Route 2
Evenamide HCl
Reactant of Route 3
Reactant of Route 3
Evenamide HCl
Reactant of Route 4
Reactant of Route 4
Evenamide HCl
Reactant of Route 5
Reactant of Route 5
Evenamide HCl
Reactant of Route 6
Reactant of Route 6
Evenamide HCl

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。